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[2,3'-Bithiophene]-2'-carboxylic acid

Cat. No.: B13181555
M. Wt: 210.3 g/mol
InChI Key: VMOIBPNEDPNLPJ-UHFFFAOYSA-N
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Description

Significance of [2,3'-Bithiophene]-2'-carboxylic Acid in π-Conjugated Systems

The arrangement of the two thiophene (B33073) rings and the position of the carboxylic acid group in this compound are crucial in defining its role within π-conjugated systems. The 2,3'-linkage disrupts the planarity and symmetry seen in the more commonly studied 2,2'-bithiophene (B32781) derivatives. This asymmetry can lead to unique electronic and photophysical properties, influencing the material's charge transport capabilities, absorption and emission spectra, and molecular packing in the solid state. The carboxylic acid group further enhances its functionality, allowing it to act as an anchoring group in dye-sensitized solar cells, a monomer for polymerization, or a modifiable site for creating more complex molecular architectures. These features make this compound a compound of interest for creating novel organic semiconductors, sensors, and other functional materials.

Historical Context and Evolution of Bithiophene Chemistry

The chemistry of thiophene and its oligomers dates back to the late 19th century, with significant advancements in the 20th century driven by the development of new synthetic methodologies. Initially, the focus was primarily on the synthesis and basic reactivity of 2,2'-bithiophene, the most common and easily accessible isomer. acs.org The exploration of other isomers, such as 2,3'- and 3,3'-bithiophenes, has been more recent, spurred by the need for materials with tailored electronic properties. acs.org The introduction of functional groups like carboxylic acids expanded the utility of these compounds, enabling their incorporation into a wider range of applications. acs.org Synthetic strategies have evolved from classical coupling reactions to more sophisticated transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which allow for more precise control over the final structure. nih.gov

Scope and Research Imperatives for this compound

Despite the growing interest in asymmetric bithiophenes, this compound remains a relatively underexplored molecule. The primary research imperative is the development of efficient and selective synthetic routes to this specific isomer, which is often more challenging to prepare than its symmetric counterparts. A thorough characterization of its fundamental physical and electronic properties is also crucial. This includes detailed spectroscopic analysis, determination of its solid-state structure, and computational modeling of its molecular orbitals (HOMO/LUMO levels). Furthermore, exploring its potential in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a ligand in coordination chemistry is essential to unlock its full potential. Comparative studies with other bithiophene carboxylic acid isomers are necessary to establish clear structure-property relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2S2 B13181555 [2,3'-Bithiophene]-2'-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

IUPAC Name

3-thiophen-2-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-6(3-5-13-8)7-2-1-4-12-7/h1-5H,(H,10,11)

InChI Key

VMOIBPNEDPNLPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,3 Bithiophene 2 Carboxylic Acid and Its Analogs

De Novo Synthesis Strategies for the Bithiophene Core

De novo synthesis approaches involve the formation of one of the thiophene (B33073) rings from an acyclic precursor that is already attached to the other thiophene ring. These methods offer a high degree of control over the substitution pattern of the newly formed ring.

Fiesselmann Reaction Based Approaches

The Fiesselmann thiophene synthesis is a powerful method for the construction of thiophene rings, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes or ketones. wikipedia.orgresearchgate.netharvard.edu This reaction proceeds via a base-catalyzed conjugate addition followed by an intramolecular condensation to form the thiophene ring. harvard.edu

While a direct synthesis of [2,3'-Bithiophene]-2'-carboxylic acid using the Fiesselmann reaction starting from a simple thiophene precursor is not prominently documented, the methodology has been successfully applied to the synthesis of substituted 2,2'-bithiophene-5-carboxylic acids and esters. lookchem.com In this approach, a key intermediate is a β-chloro-α,β-unsaturated ketone, which is constructed on a thiophene core. This intermediate then undergoes cyclization with a thioglycolate to form the second thiophene ring. lookchem.com

A plausible Fiesselmann-based approach to a [2,3'-bithiophene] system would involve a 3-thienyl-substituted β-chloro-α,β-unsaturated aldehyde or ester as the starting material. The general principle of the Fiesselmann reaction is outlined in the table below.

Starting MaterialsReagentsProduct TypeReference
α,β-acetylenic estersThioglycolic acid derivatives, Base3-Hydroxy-2-thiophenecarboxylic acid derivatives researchgate.net
β-chloro-α,β-unsaturated ketonesMethyl thioglycolate, BaseSubstituted thiophene-2-carboxylates lookchem.com

Thiophene Ring Closure Methodologies

Beyond the Fiesselmann reaction, other ring closure strategies can be employed to construct the bithiophene core. These methods often involve the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, in what is known as the Paal-Knorr thiophene synthesis. harvard.edu To apply this to a [2,3'-bithiophene] synthesis, a 1-(thiophen-2-yl)-butane-1,4-dione derivative would be a logical precursor, where the thiophene is attached at the 1-position of the dicarbonyl compound.

Another approach involves the Gewald aminothiophene synthesis, which provides 2-aminothiophenes from the reaction of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. harvard.edu This method could be adapted to produce amino-functionalized [2,3'-bithiophenes] which could then be further modified.

Cross-Coupling Reaction Pathways

Cross-coupling reactions are the most prevalent methods for the synthesis of bithiophenes, offering a modular approach where two pre-functionalized thiophene rings are joined. This strategy allows for a wide variety of substitution patterns depending on the choice of starting materials.

Palladium-Catalyzed Coupling Protocols (Stille, Suzuki, Heck-type)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the formation of carbon-carbon bonds between sp²-hybridized centers, making them ideal for bithiophene synthesis.

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide or triflate. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 2-(trialkylstannyl)thiophene with a 3-halothiophene-2-carboxylic acid derivative. The ester of the carboxylic acid is often used to avoid side reactions. A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly employed.

The Suzuki coupling reaction utilizes an organoboron compound, typically a boronic acid or boronic ester, in place of the organostannane. nih.gov This reaction is often preferred due to the lower toxicity of the boron-containing reagents. A potential Suzuki route to the target molecule would involve the coupling of 2-thiopheneboronic acid with a methyl or ethyl 3-bromothiophene-2-carboxylate.

The Heck reaction is another palladium-catalyzed process that couples an unsaturated halide with an alkene. google.com While less direct for forming a bithiophene core from two thiophene units, it can be used to introduce a thienyl group onto another molecule containing a double bond.

The following table summarizes typical conditions for these palladium-catalyzed coupling reactions.

ReactionCoupling PartnersCatalyst/LigandBaseSolventTypical Yields
Stille2-(Tributylstannyl)thiophene + Methyl 3-bromothiophene-2-carboxylatePd(PPh₃)₄-TolueneModerate to high
Suzuki2-Thiopheneboronic acid + Methyl 3-bromothiophene-2-carboxylatePd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood to excellent
HeckThiophene + Halogenated alkenePd(OAc)₂ / PPh₃Et₃NDMFVariable

Copper-Catalyzed Processes

Copper-catalyzed coupling reactions, particularly the Ullmann reaction, represent an older but still valuable method for the formation of biaryl linkages. The classical Ullmann reaction involves the self-coupling of two molecules of an aryl halide in the presence of copper metal at high temperatures. acs.org More modern variations use catalytic amounts of copper salts and ligands, and can be used for cross-coupling reactions. nih.gov

For the synthesis of this compound, a copper-catalyzed cross-coupling could potentially be employed between a 2-iodothiophene (B115884) and a 3-halothiophene-2-carboxylate derivative. These reactions often require higher temperatures than their palladium-catalyzed counterparts.

Regioselective Functionalization Techniques

An alternative synthetic strategy involves the formation of the [2,3'-bithiophene] core first, followed by the regioselective introduction of the carboxylic acid group. The inherent reactivity of the thiophene ring dictates the position of electrophilic substitution. In bithiophenes, the α-positions (2 and 5) are generally the most reactive.

For a pre-formed [2,3'-bithiophene], direct carboxylation would likely occur at the more activated α-position of the 2-thienyl ring (the 5-position) or the α-position of the 3-thienyl ring (the 2'- or 5'-position). To achieve selective carboxylation at the 2'-position, a directing group strategy might be necessary. Alternatively, a regioselective metalation-carboxylation sequence can be employed. This typically involves the use of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a specific C-H bond, followed by quenching the resulting organolithium species with carbon dioxide. The regioselectivity of the lithiation is often influenced by the presence of directing groups or by the inherent acidity of the thiophene protons. For instance, a substituent at the 3'-position could direct lithiation to the 2'-position.

Halogenation and Lithiation Strategies

Halogen-lithium exchange is a powerful and widely used method for creating carbon-carbon bonds by generating a reactive organolithium intermediate. This strategy is particularly effective for synthesizing thiophene carboxylic acids from halogenated precursors. The process typically involves two main steps: the formation of a lithiated thiophene derivative from a brominated thiophene, followed by quenching the organolithium species with an electrophile.

In the context of thiophene-2-carboxylic acids, a common route involves the use of a brominated precursor. The reaction of 3- or 5-bromothiophene-2-carboxylic acids with a strong base like tert-butyllithium (B1211817) (t-BuLi) results in both deprotonation of the carboxylic acid and a lithium-bromine exchange, forming a dianion intermediate. nih.govacs.org This nucleophilic species can then react with various electrophiles. Quenching this intermediate with water or D₂O would regenerate the carboxylic acid (or its deuterated version), but this dianion is primarily used for additions to other molecules. nih.gov

A more direct synthesis of the target acid would start with a precursor like 2'-bromo-[2,3'-bithiophene]. This compound can undergo a halogen-lithium exchange reaction upon treatment with an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The resulting 2'-lithio-[2,3'-bithiophene] is a potent nucleophile. Subsequent reaction with solid carbon dioxide (dry ice) followed by acidic workup introduces the carboxylic acid group at the 2'-position to yield this compound.

Table 1: Representative Conditions for Lithiation and Carboxylation

Starting Material Reagents Temperature Product Ref

Grignard Reagent Based Syntheses

The carboxylation of Grignard reagents is a classic and reliable method for preparing carboxylic acids. libretexts.org This approach involves the reaction of an organomagnesium halide with carbon dioxide. The Grignard reagent is typically formed by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or THF. libretexts.org

For the synthesis of this compound, the process would begin with a halogenated precursor, such as 2'-bromo-[2,3'-bithiophene]. This starting material is reacted with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent, 2'-([2,3'-bithiophene])magnesium bromide. This organometallic intermediate is then poured over crushed solid carbon dioxide (dry ice), which serves as the electrophilic source of the carboxyl group. The initial product is a magnesium carboxylate salt. Subsequent acidification with a strong aqueous acid, such as hydrochloric acid, protonates the carboxylate to yield the final this compound. libretexts.org This method is advantageous as it adds one carbon atom to the starting halide, directly converting the C-Br bond to a C-COOH group.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, allowing for the attachment of substituents to an aromatic ring. youtube.com Friedel-Crafts acylation, in particular, can be a key step in a multi-step synthesis of aromatic carboxylic acids. google.com The reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). google.comechemi.com

This reaction introduces a ketone (acyl group) onto the aromatic ring. For thiophene, electrophilic substitution, including Friedel-Crafts acylation, occurs with high regioselectivity at the α-positions (C2 or C5). stackexchange.com To synthesize this compound, one could envision a route starting with the Friedel-Crafts acylation of a 2,3'-bithiophene (B1606649) precursor. However, directing the acylation specifically to the 2'-position would be challenging due to the higher reactivity of the 5-position on the 2-substituted thiophene ring. stackexchange.com

A more viable, albeit indirect, pathway involves the oxidation of an acetylthiophene precursor. wikipedia.org For instance, 2-acetylthiophene (B1664040) can be prepared by the Friedel-Crafts acylation of thiophene with acetic anhydride. wikipedia.org This resulting ketone can then be oxidized to thiophene-2-carboxylic acid using an oxidizing agent like sodium hypochlorite. wikipedia.org Applying this logic, if 2'-acetyl-[2,3'-bithiophene] could be selectively synthesized (e.g., through a cross-coupling reaction), it could then be oxidized to the desired carboxylic acid.

Table 2: Key Features of Friedel-Crafts Acylation on Thiophenes

Feature Description Reference
Reaction Type Electrophilic Aromatic Substitution youtube.com
Reagents Acyl Halide or Anhydride, Lewis Acid (e.g., AlCl₃) google.com
Regioselectivity Preferential substitution at the 2- or 5-position stackexchange.com
Product Acyl-substituted thiophene (ketone) echemi.com
Conversion to Acid Oxidation of the resulting ketone wikipedia.org

Derivatization from Precursors

Once this compound is synthesized, it serves as a versatile precursor for a wide range of derivatives through reactions involving the carboxylic acid group.

Esterification and Amidation Reactions

The carboxylic acid functionality is readily converted into esters and amides, which are important derivatives in medicinal chemistry and materials science. google.comacs.org

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride then reacts readily with an alcohol to form the corresponding ester with high yield. google.com

Amidation follows a similar strategy. The direct reaction of a carboxylic acid with an amine requires high temperatures and is often inefficient. A more common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride. The resulting acyl chloride reacts smoothly with a primary or secondary amine to form the desired amide. google.com Another approach is to use coupling reagents that facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions.

Table 3: Examples of Ester and Amide Derivatives from Thiophene Carboxylic Acids

Derivative Type Starting Material Reagents Product Class Ref
Ester Thiophene-2-carboxylic acid R-OH, H⁺ Thiophene-2-carboxylate ester google.com

Cyclization Reactions for Heterocyclic Annulation

The bithiophene carboxylic acid scaffold can be used to construct more complex, fused heterocyclic systems, a process known as annulation. These reactions typically involve transforming the carboxylic acid into a different functional group that can then participate in an intramolecular cyclization.

For example, if a suitable reactive partner is introduced onto the adjacent thiophene ring (at the 3-position), an intramolecular reaction can lead to the formation of a new ring fused to the bithiophene core. Palladium-catalyzed oxidative cyclization is one such modern technique used to form new heterocyclic rings, such as benzothiophenes, from appropriately substituted precursors. nih.gov Similarly, electrophilic cyclization of substrates containing both a sulfur atom and an alkyne moiety is a powerful method for constructing thiophene rings and related fused systems. mdpi.com A derivative of this compound, suitably functionalized at the 3-position with a group capable of reacting with the 2'-substituent (or a derivative thereof), could undergo an intramolecular annulation reaction to yield a thieno[3,2-b]thieno-fused system or a related polycyclic aromatic structure.

Advanced Spectroscopic and Structural Elucidation of 2,3 Bithiophene 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, an unambiguous assignment of each proton and carbon atom in the [2,3'-Bithiophene]-2'-carboxylic acid structure can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two thiophene (B33073) rings and the carboxylic acid proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the 10-13 ppm region. libretexts.org Its broadness is a result of hydrogen bonding, and the signal would disappear upon the addition of D₂O due to proton-deuterium exchange. libretexts.org

Thiophene Ring Protons: There are six aromatic protons distributed across the two thiophene rings. Their chemical shifts are influenced by their position relative to the sulfur atoms, the carboxylic acid group, and the other thiophene ring. Protons on thiophene rings generally resonate between 7.0 and 8.0 ppm.

The protons on the 2'-carboxylic substituted ring are expected to be shifted further downfield due to the electron-withdrawing effect of the carboxyl group.

The coupling constants (J-values) between adjacent protons on the same ring (³JHH) would be in the range of 3-6 Hz, which is characteristic of thiophene systems. Long-range couplings (⁴JHH and ⁵JHH) across the sulfur atom or between the two rings may also be observed, providing further structural information.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
COOH 10.0 - 13.0 Broad Singlet (br s) N/A
Thiophene H (ring A) 7.0 - 8.5 Doublet (d), Doublet of Doublets (dd) 3.0 - 6.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are anticipated.

Carboxylic Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to appear in the 160-180 ppm range. libretexts.org

Thiophene Ring Carbons: The eight carbons of the two thiophene rings would resonate in the aromatic region, typically between 120 and 150 ppm.

The carbons directly attached to the sulfur atom (C2, C5, C2', C5') generally appear at lower field (further downfield) compared to the other carbons (C3, C4, C3', C4').

The carbon atom bearing the carboxylic acid group (C2') and the carbons involved in the inter-ring bond (C2, C3') would show characteristic shifts reflecting their unique electronic environments.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
COOH 160 - 180
C-S (Thiophene rings) 135 - 150
C-C (Thiophene rings) 120 - 135
C-COOH (C2') ~140 - 150

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. princeton.edu This is crucial for identifying adjacent protons on each thiophene ring and confirming the substitution pattern. Cross-peaks would appear between protons that are on the same ring and separated by three bonds (³JHH).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which proton is directly attached to which carbon atom. princeton.edu It allows for the unambiguous assignment of the protonated carbons in the thiophene rings by correlating the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary (non-protonated) carbons, such as the inter-ring carbons, the carbon bearing the carboxylic acid, and the carbons adjacent to the sulfur atoms. For instance, the carboxylic acid proton could show a correlation to the C2' carbon and the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group and the thiophene rings.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is anticipated between 1680 and 1710 cm⁻¹. spectroscopyonline.com The position within this range can be influenced by conjugation with the thiophene ring.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid are coupled and give rise to bands in the 1210-1440 cm⁻¹ region. spectroscopyonline.com

Thiophene Ring Vibrations:

C-H stretching vibrations for the aromatic protons on the thiophene rings are expected to appear just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).

C=C stretching vibrations within the aromatic rings will produce several bands of varying intensity in the 1300-1550 cm⁻¹ region. iosrjournals.org

C-S stretching vibrations typically appear in the 600-800 cm⁻¹ range. iosrjournals.org

C-H out-of-plane bending vibrations occur between 700 and 900 cm⁻¹, and their specific positions can help confirm the substitution pattern of the thiophene rings.

Expected FT-IR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) 2500 - 3300 Strong, Broad
C-H stretch (Aromatic) 3050 - 3100 Medium
C=O stretch (Carboxylic Acid) 1680 - 1710 Strong
C=C stretch (Thiophene Ring) 1300 - 1550 Medium-Strong
C-O stretch / O-H bend 1210 - 1440 Medium-Strong
C-H out-of-plane bend 700 - 900 Strong

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds (like C=O), Raman is more sensitive to non-polar, symmetric vibrations.

Symmetric Ring Vibrations: The symmetric stretching vibrations of the C=C bonds in the thiophene rings are expected to produce strong signals in the Raman spectrum, often in the 1400-1550 cm⁻¹ region. iosrjournals.org

C-S Vibrations: The C-S stretching modes of the thiophene rings are also typically Raman active and can provide structural insights. iosrjournals.org

Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the two thiophene rings would likely be observable in the Raman spectrum.

Carbonyl Group: The C=O stretch is also visible in Raman spectra, although it is typically weaker than in the FT-IR spectrum.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. pitt.edu Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, often to four or five decimal places. This level of accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass (isobars).

For derivatives of this compound, HRMS is employed to verify the successful synthesis and purity of the target compounds. The precise mass measurement is compared against the theoretical mass calculated from the expected molecular formula. A close match between the experimental and calculated mass provides strong evidence for the correct elemental composition.

For instance, in the characterization of a complex bithiophene derivative, 2,2'-(2,2′-Bithiophen-5,5′-diyl)-bis(1H-benzimidazole-6-carbonitrile), high-resolution mass spectrometry was utilized to confirm its molecular formula. The calculated mass for C₂₃H₁₂N₄S₂ was 408.0503, while the observed mass was 408.0519, providing definitive confirmation of the compound's elemental composition. nih.gov

In the mass spectra of carboxylic acid derivatives, a common fragmentation pattern involves the cleavage of the C-Y bond (where Y is the substituent on the carbonyl group) to form a stable acylium ion (R-CO⁺). libretexts.org This fragmentation can be a characteristic feature in the analysis of these compounds.

X-ray Crystallography for Solid-State Structural Determination

Single crystal X-ray diffraction (SCXRD) analysis offers an unparalleled level of structural detail. By diffracting X-rays through a single, well-ordered crystal, a unique diffraction pattern is generated. The analysis of this pattern allows for the determination of the crystal system, space group, and the precise coordinates of each atom within the unit cell.

This technique has been applied to various bithiophene derivatives to elucidate their solid-state structures. For example, the crystal structure of 2,2′-Bithiophene-3,3′-dicarbonitrile was determined, revealing a planar bithiophene ring system. researchgate.netnih.gov In another example, single crystal X-ray diffraction of a dibenzo[b,d]thiophene sulfone derivative revealed a distortion from planarity in the core structure. acs.org

The crystallographic data obtained from SCXRD studies are typically deposited in crystallographic databases and can be presented in detailed tables.

Interactive Table: Crystallographic Data for Bithiophene Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2,2′-Bithiophene-3,3′-dicarbonitrileC₁₀H₄N₂S₂MonoclinicP2₁/c3.90849.883212.009193.900462.812
1,9-Dibromodibenzo[b,d]thiophene sulfoneC₁₂H₆Br₂O₂SMonoclinicP2₁/c------
2,2'-Bithiophene (B32781)C₈H₆S₂MonoclinicP 1 21/c 17.7345.7298.933106.72-2

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze microcrystalline samples. cardiff.ac.uk Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. This pattern serves as a unique fingerprint for a specific crystalline phase. americanpharmaceuticalreview.com

PXRD is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern of a sample to a database of known patterns to identify the crystalline phases present.

Purity Analysis: Detecting the presence of crystalline impurities in a sample.

Polymorphism Studies: Distinguishing between different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

Monitoring Solid-State Reactions: Following the progress of a reaction by observing the changes in the PXRD pattern over time. nih.gov

For derivatives of this compound, PXRD can be used to confirm that a synthesized powder corresponds to the same crystalline phase as a previously characterized single crystal. It is also a valuable tool for quality control in ensuring batch-to-batch consistency of the crystalline material. The technique is governed by the Bragg Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ). americanpharmaceuticalreview.com

Computational and Theoretical Investigations of 2,3 Bithiophene 2 Carboxylic Acid

Quantum Chemical Calculations: Methodologies and Applications

Quantum chemical calculations are fundamental to predicting the properties of molecules. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorses in this field due to their balance of accuracy and computational efficiency, making them suitable for studying relatively large systems like bithiophene derivatives. whiterose.ac.uk

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules in their ground state. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results. For thiophene-based systems, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-31G(d,p) or larger to achieve reliable predictions of molecular properties. typeset.ionih.gov

To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. whiterose.ac.uk It is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption. researchgate.net

TD-DFT is instrumental in understanding the photophysical properties of thiophene-based materials, which are relevant for applications in organic electronics like solar cells. whiterose.ac.uk However, it is important to note that the accuracy of TD-DFT can be limited for certain thiophene (B33073) compounds, sometimes leading to incorrect ordering of excited states or inaccurate potential energy surfaces. researchgate.net Therefore, results are often benchmarked against more accurate, albeit computationally expensive, wavefunction-based methods like Algebraic Diagrammatic Construction to the second order (ADC(2)). nova.edunih.gov For [2,3'-Bithiophene]-2'-carboxylic acid, TD-DFT calculations would be crucial for predicting its absorption spectrum and understanding its behavior upon photoexcitation.

Molecular Geometry and Conformation Analysis

The geometry of bithiophene derivatives is characterized by the dihedral angle between the two thiophene rings, which dictates the degree of π-conjugation across the molecule. For the parent 2,2'-bithiophene (B32781), X-ray crystallography has shown that the two rings are coplanar in the solid state. researchgate.net Computational studies on substituted 2,2'-bithiophenes analyze how different functional groups affect bond lengths and the crucial inter-ring dihedral angle. whiterose.ac.uk

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity, electronic transitions, and charge transport capabilities.

The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level relates to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides an estimate of the molecule's chemical reactivity and the energy of its first electronic excitation. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity and a lower energy electronic transition, corresponding to absorption at longer wavelengths. mdpi.com

In computational studies of thiophene derivatives, the HOMO is typically a π-orbital delocalized over the conjugated bithiophene backbone, while the LUMO is a π*-antibonding orbital. The substitution pattern and the nature of the substituent significantly modulate these energy levels. For example, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often leading to a smaller HOMO-LUMO gap. rsc.org The carboxylic acid group in this compound is electron-withdrawing, and its presence is expected to lower the LUMO energy level.

Table 1: Calculated Frontier Orbital Energies for Related Thiophene Compounds

CompoundMethodHOMO (eV)LUMO (eV)ΔE (eV)
2,2'-BithiopheneDFT--6.585
Thiophene-2-carboxylic acid derivative 1DFT-5.73-2.253.48
Thiophene-2-carboxylic acid derivative 2DFT-5.99-2.433.56

Note: The data presented is for structurally related compounds and is intended to provide context. Specific values for this compound are not available in the cited literature. Data sourced from various computational studies on thiophene derivatives. mdpi.comnih.gov

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. acs.org These fundamental properties are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO), although more accurate values are obtained through ΔSCF methods, which calculate the energy difference between the neutral and charged species.

DFT calculations are widely used to predict the IP and EA of organic molecules. mdpi.com These values are crucial for understanding the charge injection and transport properties of materials used in organic electronics. For this compound, a precise calculation of its IP and EA would be essential for evaluating its potential as a component in electronic devices.

Table 2: Calculated Ionization Potential and Electron Affinity for a Thiophene-2-carboxylic Acid Derivative

PropertyMethodCalculated Value (eV)
Ionization Potential (IP)DFT6.58
Electron Affinity (EA)DFT1.54

Note: The data is for a derivative of 2-thiophene carboxylic acid. Specific calculated values for this compound were not found in the searched literature. mdpi.com

Charge Distribution and Electrostatic Potential Mapping

Computational methods are instrumental in elucidating the charge distribution within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. The electrostatic potential (ESP) map is a particularly insightful tool that visualizes the charge landscape on the electron density surface of a molecule.

In ESP maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, often depicted in blue, are electron-deficient and prone to nucleophilic attack. researchgate.net The magnitude of the positive potential near acidic hydrogens can also be correlated with their pKa values, providing a quantitative measure of acidity. wuxiapptec.com

For thiophene-based carboxylic acids, the ESP map reveals distinct regions of charge localization. Studies on related molecules like thiophene-2-carbohydrazide (B147627) show a concentration of negative potential (red) around the oxygen atoms of the carboxyl group, highlighting their role as primary sites for electrophilic interaction. researchgate.net The areas around the acidic hydrogen of the carboxyl group, as well as hydrogens on the thiophene rings, exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net This charge distribution is a key determinant of the molecule's chemical behavior and its interactions with other molecules.

The analysis of ESP maps for various carboxylic acid derivatives demonstrates that the electron-withdrawing or -donating nature of substituents can significantly alter the charge distribution. walisongo.ac.id For this compound, the arrangement of the two thiophene rings and the position of the carboxylic acid group would create a unique electrostatic potential surface, influencing its reactivity in processes such as nucleophilic acyl substitution.

Table 1: Interpreting Electrostatic Potential Maps

Color Code Potential Implication for Reactivity
Red Negative (Electron-Rich) Prone to Electrophilic Attack
Blue Positive (Electron-Deficient) Prone to Nucleophilic Attack
Green Neutral Low Reactivity

Spectroscopic Data Prediction and Validation

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations have been shown to provide theoretical spectra that are in good agreement with experimental findings for a range of thiophene derivatives. mdpi.com

Theoretical IR spectra, generated through frequency calculations, help in the assignment of vibrational modes observed in experimental spectra. nih.gov For molecules containing a carboxylic acid group, characteristic vibrational modes include the O-H stretching, C=O stretching, and various bending and torsional modes. scispace.com DFT studies on 1-benzothiophene-2-carboxylic acid, for instance, have successfully assigned the vibrational modes by correlating calculated wavenumbers with experimental FT-IR and FT-Raman data. nih.gov A similar approach for this compound would allow for a detailed understanding of its vibrational properties.

Similarly, theoretical predictions of NMR chemical shifts are invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in DFT calculations to predict ¹H and ¹³C NMR spectra. biointerfaceresearch.com While specific predicted data for this compound is not available, studies on related bithiophene structures can provide an estimate of the expected chemical shifts for the protons and carbons on the thiophene rings and the carboxylic acid group.

Table 2: Predicted Spectroscopic Data for Related Thiophene Carboxylic Acid Derivatives

Spectroscopic Technique Predicted Parameter Typical Range for Thiophene Carboxylic Acids
FT-IR O-H Stretch 2500-3300 cm⁻¹ (broad)
FT-IR C=O Stretch ~1700 cm⁻¹
¹H NMR Carboxylic Acid Proton (O-H) 10-13 ppm
¹H NMR Thiophene Ring Protons 7-8 ppm
¹³C NMR Carboxylic Carbonyl Carbon 160-180 ppm
¹³C NMR Thiophene Ring Carbons 120-140 ppm

Note: The values presented are approximate and based on computational studies of related thiophene carboxylic acid derivatives.

Investigation of Nonlinear Optical (NLO) Properties

Bithiophene derivatives are of significant interest for their potential applications in nonlinear optics (NLO). researchgate.net NLO materials are capable of altering the properties of light and are essential for technologies such as optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability, a measure of how the electron cloud is distorted by an intense electric field.

Computational methods, particularly DFT, are widely used to calculate the first and second hyperpolarizabilities (β and γ, respectively) of organic molecules. researchgate.net These calculations can predict the NLO potential of a compound before its synthesis and experimental characterization. Studies on various organic molecules, including carboxylic acid derivatives, have demonstrated a strong correlation between molecular structure and NLO properties. scispace.comresearchgate.net

The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common design strategy for enhancing NLO response. In this compound, the bithiophene core acts as a π-conjugated bridge, and the carboxylic acid group has electron-withdrawing characteristics. Theoretical investigations of similar quadrupolar bithiophenes have shown that the nature and position of substituents significantly influence the NLO properties. mdpi.com Computational modeling can therefore be used to explore how modifications to the this compound structure could optimize its NLO response for specific applications.

Table 3: Key Parameters in Computational NLO Studies

Parameter Symbol Significance
Dipole Moment µ Influences molecular alignment and bulk NLO properties.
Linear Polarizability α Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability β Quantifies the second-order NLO response (e.g., second-harmonic generation).
Second Hyperpolarizability γ Quantifies the third-order NLO response (e.g., third-harmonic generation).

Applications in Materials Science and Engineering

Integration in Organic Electronic Devices

Bithiophene derivatives are foundational components in the field of organic electronics, where they are utilized in the active layers of various devices. acs.org The electronic properties of materials derived from [2,3'-Bithiophene]-2'-carboxylic acid can be finely tuned through chemical modification, making them suitable for applications ranging from light emission to energy conversion and logic circuits. acs.orgontosight.ai

The this compound moiety can be incorporated into the main chain of conjugated polymers or used as a core for functional oligomers. These materials serve as the active, semiconducting component in many organic electronic devices. acs.org The bithiophene unit contributes to the delocalized π-electron system, which is essential for charge transport. The carboxylic acid group, or its derivatives like esters and amides, allows for polymerization through various cross-coupling reactions.

Derivatives such as 3,3′-dicyano-2,2′-bithiophene and 2,2′-bithiophene-3,3′-dicarboximide have been used to create advanced polymer semiconductors. rsc.orgrsc.org The strong electron-withdrawing nature of these groups, derived from carboxylic acids, effectively lowers the energy levels of the highest occupied molecular orbital (HOMO), which can improve the material's stability and performance in certain device architectures. rsc.org For instance, polymers incorporating a 2,2′-bithiophene-3,3′-dicarboximide unit exhibit high planarity, which enhances crystallinity and facilitates efficient charge transfer. rsc.org By strategically combining these bithiophene-based acceptor units with various donor monomers, researchers can create copolymers with tailored optical and electronic properties for specific applications. nih.gov

In the realm of display and lighting technology, bithiophene derivatives are investigated as materials for Organic Light-Emitting Diodes (OLEDs). Isomers such as 2,2'-Bithiophene-5-carboxylic acid have been identified as useful building blocks for synthesizing organic semiconductors for OLED applications. ontosight.ai Bithiophene-based molecules can be employed as fluorescent dopants in the emissive layer of an OLED. For example, a series of green dopants for OLEDs was developed using arylamine 2,3-disubstituted bithiophene derivatives. researchgate.net These materials are designed to have high photoluminescence quantum yields, ensuring that the electrical energy is efficiently converted into light. The device performance of an OLED incorporating a green dopant with a 9-phenylcarbazole (B72232) moiety attached to a bithiophene core is summarized below. researchgate.net

Device ParameterValue
Max. Luminescence15,350 cd/m²
Max. Power Efficiency5.82 lm/W
Max. External Quantum Efficiency5.49%
Commission Internationale de l'Éclairage (CIE) Coordinates(0.32, 0.61)

Table 1: Performance metrics for an OLED device utilizing a bithiophene-based green dopant. researchgate.net

The structural units derived from bithiophene carboxylic acids are highly beneficial for organic photovoltaics. They can be integrated into the donor polymer of a bulk heterojunction (BHJ) solar cell or used as an interfacial modifier to improve device efficiency and stability.

When used in donor-acceptor copolymers, the bithiophene unit helps define the polymer's absorption spectrum and energy levels. bentham.co.uk Polymers based on 2,2′-bithiophene-3,3′-dicarboximide (BTI), a derivative of the corresponding dicarboxylic acid, have been synthesized for use in non-fullerene organic solar cells. rsc.org The strong electron-withdrawing BTI unit helps to lower the polymer's HOMO level, which is crucial for achieving a high open-circuit voltage (Voc) in the final device. rsc.org The performance of solar cells can be systematically optimized by chemically modifying the polymer backbone, for example, by introducing thiophene (B33073) π-bridges or chlorine atoms, leading to power conversion efficiencies (PCEs) exceeding 15%. rsc.org

Beyond the active layer, the carboxylic acid function itself plays a critical role in advanced solar cells, particularly in perovskite solar cells (PSCs). Thiophene carboxylic acids can act as multifunctional passivators at the interface between the electron transport layer (e.g., SnO₂) and the perovskite layer. acs.orgmdpi.com The carboxylic acid group effectively anchors to the metal oxide surface, passivating oxygen vacancy defects and reducing charge recombination. acs.orgmdpi.com This interfacial engineering leads to more efficient charge extraction and significantly improves both the PCE and the long-term stability of the devices. acs.org

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PDTBDTY60.8815.6859.58.22
PDTBDT-TY60.8621.0370.312.71
PDTBDT-T-ClY60.8524.8174.115.63

Table 2: Photovoltaic performance of devices using different polymer donors based on a 2,2′-bithiophene-3,3′-dicarboximide acceptor unit. rsc.org

Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of organic integrated circuits, and the performance of these devices is dictated by the semiconductor used in the active channel. Polymers and small molecules containing the bithiophene core are widely studied as high-performance semiconductors for OFETs. nih.govnih.gov The charge transport characteristics of these materials can be tuned from p-type (hole-transporting) to n-type (electron-transporting) or even ambipolar (transporting both holes and electrons) by modifying their chemical structure. nih.gov

For instance, copolymers containing 3,3′-dicyano-2,2′-bithiophene, an electron-deficient unit derived from the dicarboxylic acid, have been shown to exhibit n-type behavior with excellent electron mobilities. rsc.org Conversely, increasing the length of the electron-rich donor comonomer unit attached to a bithiophene-imide core can systematically shift the behavior from n-type to p-type. nih.gov A bithiophene-azine based polymer has been reported as a p-channel material with hole mobilities of up to 4.1 × 10⁻² cm² V⁻¹ s⁻¹. nih.gov These studies demonstrate that the bithiophene unit, when appropriately functionalized, provides a robust platform for creating semiconductors that meet the diverse requirements of organic electronics.

PolymerCarrier TypeMobility (cm² V⁻¹ s⁻¹)
DPPTh-BT2CNn-type~0.3
DPPPy-BT2CNn-type~0.3
2FIID-BT2CNn-type~0.3
PDDBTAp-type0.041

Table 3: Charge carrier mobilities for OFETs based on various bithiophene-containing polymers. rsc.orgnih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The carboxylic acid group of this compound is an excellent functional group for directing molecular self-assembly through the formation of strong and directional hydrogen bonds.

The carboxylic acid group can participate in several predictable and robust hydrogen-bonding patterns, known as supramolecular synthons. One of the most common is the formation of a cyclic dimer, where two carboxylic acid groups hydrogen-bond with each other. This interaction is often observed in the solid-state structures of carboxylic acids. quora.com

Furthermore, the carboxylic acid can form strong O—H⋯N hydrogen bonds with complementary molecules, such as pyridines. nih.gov This interaction is a powerful tool in crystal engineering for creating co-crystals with tailored structures and properties. For example, studies on the co-crystallization of dipyridyl-2,2′-bithiophene with carboxylic acid coformers have shown that these hydrogen bonds can be used to modify the crystal packing arrangement of the bithiophene units. acs.org Similarly, co-crystals between 3-chlorothiophene-2-carboxylic acid and 4,4′-bipyridine are stabilized by a distinct O—H⋯N synthon. nih.gov By programming molecules with these specific recognition sites, the this compound unit can be used to assemble molecules into well-defined one-, two-, or three-dimensional networks, influencing the bulk properties of the resulting material. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

There is no specific data available in the scientific literature detailing the use of This compound as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs).

The fundamental components of This compound —a carboxylic acid group for metal coordination and a bithiophene backbone that can act as a strut—suggest its potential as a building block for such materials. In principle, the carboxylate group can bind to metal ions, while the rigid, conjugated bithiophene unit could link these metal centers into one-, two-, or three-dimensional networks.

However, research in this area has predominantly focused on other isomers and derivatives. For instance, 2,2'-bithiophene-5,5'-dicarboxylic acid and thiophene-2,5-dicarboxylic acid have been successfully employed to construct a variety of MOFs and coordination polymers. These related ligands possess two carboxylic acid groups, allowing them to bridge multiple metal centers more effectively and create robust, porous frameworks. The monofunctional nature of This compound , having only one carboxylic acid group, may limit its ability to form extended, stable networks, potentially making it more suitable as a terminating ligand or for creating lower-dimensional structures. Without dedicated research, its role and efficacy in forming coordination polymers and MOFs remain speculative.

Catalysis and Sensing Applications

Similar to its application in MOFs, there is a lack of specific research detailing the role of This compound in catalytic systems or in the development of chemical and biological sensors.

Role in Catalytic Systems

No dedicated studies on the application of This compound in catalytic systems have been identified. The bithiophene moiety is known for its electronic properties and can be a component of larger, catalytically active molecules or materials. Thiophene-based compounds have been used as precursors or ligands in catalysts for various organic reactions. For example, the simpler compound, copper(I) thiophene-2-carboxylate, has been noted as a catalyst for Ullmann coupling reactions. wikipedia.org

Theoretically, This compound could serve as a ligand to stabilize metal nanoparticles or create molecular catalysts. The sulfur atoms in the thiophene rings could coordinate to a metal center, potentially influencing its catalytic activity. However, without experimental data, its specific role, efficiency, or potential advantages in any catalytic system are unknown.

Chemo- and Biosensor Development

There is no available research describing the development of chemosensors or biosensors based on This compound . The development of sensors often relies on materials that exhibit changes in their optical or electronic properties upon interaction with a target analyte. The conjugated π-system of the bithiophene unit provides a basis for fluorescence or electrochemical activity, which are key principles in sensor design.

For context, MOFs constructed from related ligands like benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) have been investigated as luminescent sensory materials for detecting environmental contaminants. In these systems, the thiophene-containing framework interacts with analytes, leading to a detectable change in fluorescence. While This compound possesses a fluorescent bithiophene core, its specific application, sensitivity, and selectivity as a sensor have not been explored.

Coordination Chemistry of Bithiophene Carboxylic Acid Ligands

Synthesis of Metal Complexes

The synthesis of metal complexes with bithiophene carboxylic acid ligands typically employs methods common in coordination chemistry, such as solvothermal and hydrothermal techniques. These methods involve reacting a metal salt with the ligand in a suitable solvent or solvent mixture at elevated temperatures. The choice of solvent, temperature, reaction time, and the presence of ancillary ligands can significantly influence the dimensionality and topology of the final product, leading to the formation of discrete molecular complexes, one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

For instance, the reaction of lanthanide salts with bithiophene dicarboxylates under solvothermal conditions has been shown to produce isostructural three-dimensional lanthanide-based MOFs. nih.govrsc.org Similarly, zinc compounds have been assembled from a bithiophene dicarboxylic acid and various N-donor co-ligands, resulting in structures ranging from 1D chains to 3D polycatenated networks, highlighting the structure-directing role of co-ligands. tandfonline.com Ruthenium(II) complexes, often targeted for applications in photodynamic therapy or as photosensitizers, can be synthesized by reacting a ruthenium precursor with the bithiophene carboxylic acid ligand, sometimes in conjunction with other chelating ligands like bipyridines or phenanthrolines. nih.govnih.gov

Ligand Binding Modes and Coordination Geometries

The carboxylate group of bithiophene carboxylic acids is a versatile coordinating moiety, capable of adopting several binding modes. These include monodentate, bidentate chelating, and bridging modes (syn-syn, syn-anti, and anti-anti). This flexibility allows for the construction of diverse metal-organic architectures with varying nuclearities and dimensionalities.

In known metal complexes of related thiophene (B33073) carboxylates, the ligand often acts as a linker, connecting metal centers to form extended structures. For example, in a series of zinc, cobalt, and manganese coordination polymers incorporating thiophene-2,5-dicarboxylic acid, the carboxylate groups bridge metal ions to form 1D, 2D, and 3D structures. The coordination geometry around the metal centers is typically completed by co-ligands or solvent molecules, resulting in common geometries such as octahedral or tetrahedral. The specific binding mode adopted by the carboxylate can be influenced by factors like the nature of the metal ion, the steric bulk of the ligand, and the reaction conditions.

Structural Characterization of Metal-Organic Frameworks and Complexes

The structural analysis of MOFs derived from ligands similar to bithiophene carboxylic acid reveals a wide array of network topologies. For example, lanthanide-organic frameworks based on 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid have been shown to form 3D frameworks with a six-connected pcu α-Po topology. rsc.org In other systems, the interplay between the main bithiophene ligand and ancillary N-donor ligands has led to the formation of 1D zigzag chains, 2D corrugated layers, and complex 3D interpenetrated frameworks. tandfonline.com

Table 1: Examples of Metal-Organic Frameworks with Bithiophene-based Ligands

Compound NameMetal IonBithiophene LigandDimensionalityKey Structural Feature
[Eu2(DMTDC)3(DEF)4]·DEF·6H2OEu(III)3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid3DSix-connected pcu α-Po topology rsc.org
{[Zn(DMTDC)(1,3-bimb)]·2DMF·H2O}nZn(II)3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid3DPolycatenated 2D (4,4) layers tandfonline.com
[Mn(btdc)(4,4′-dmbpy)]Mn(II)2,2′-bithiophen-5,5′-dicarboxylate-Coordination polymer

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes are crucial for understanding their potential applications. Techniques such as UV-visible absorption and photoluminescence spectroscopy are widely used to probe these characteristics.

The bithiophene unit is known to be photoactive, and its incorporation into metal complexes can lead to interesting luminescent properties. The electronic absorption spectra of these complexes typically show bands corresponding to π–π* transitions within the ligand and potentially metal-to-ligand charge transfer (MLCT) transitions.

Luminescence in lanthanide-based MOFs is a well-studied phenomenon. The bithiophene ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. Studies on Eu(III) and Tb(III) MOFs with a bithiophene dicarboxylate ligand have demonstrated their potential as fluorescent sensors for detecting molecules like nitrobenzene and Fe³⁺ ions through fluorescence quenching. rsc.org The photoluminescence of zinc-based coordination polymers has also been explored, showing that the emission can be dependent on the solvent environment. tandfonline.com In ruthenium complexes, the bithiophene ligand can be used to tune the absorption spectrum and photophysical properties for applications such as photodynamic therapy. nih.gov

Future Perspectives and Research Challenges

Development of Novel Synthetic Strategies for Regioselective Synthesis

A significant hurdle in the widespread application of [2,3'-Bithiophene]-2'-carboxylic acid is the development of efficient and highly regioselective synthetic methods. The synthesis of unsymmetrically substituted bithiophenes, particularly the 2,3'-isomer, is often more complex than that of their symmetrical counterparts, such as 2,2'-bithiophene (B32781). nih.govnih.gov Future research will need to focus on innovative strategies that offer precise control over the formation of the C-C bond between the two thiophene (B33073) rings and the specific placement of the carboxylic acid group.

Current approaches often rely on cross-coupling reactions like Suzuki-Miyaura and Stille couplings. numberanalytics.comnih.gov However, these can sometimes lead to mixtures of isomers, necessitating difficult purification steps. Prospective synthetic strategies may include:

Directed C-H Activation: Developing catalytic systems that can selectively activate specific C-H bonds on the thiophene rings would provide a more atom-economical route to the desired 2,3'-linkage, avoiding the pre-functionalization required in traditional cross-coupling.

Novel Coupling Methodologies: Exploring new catalytic cycles and reagents could lead to higher yields and selectivities. For instance, methodologies that leverage temporary directing groups to control the regiochemical outcome of the coupling are a promising area. researchgate.net

Step-Wise Assembly: Designing multi-step synthetic pathways where the carboxylic acid functionality (or a precursor) is installed on one thiophene ring before the coupling reaction could provide better control over the final product's structure. beilstein-journals.org This contrasts with attempting to functionalize a pre-formed bithiophene core, which can present its own regioselectivity challenges.

Overcoming these synthetic challenges is crucial for making this compound and its derivatives readily accessible for further research and application.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and optimization of materials based on this compound. Advanced computational techniques can provide deep insights into the molecule's electronic structure, conformational preferences, and potential interactions, thereby guiding synthetic efforts and experimental design.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict key electronic properties such as HOMO/LUMO energy levels, ionization potentials, and electron affinities. mdpi.com This is essential for designing materials for organic electronics, as these properties govern charge injection and transport. researchgate.net DFT can also be used to investigate the molecule's reactivity and predict the outcomes of different synthetic pathways. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or within a polymer matrix. This can help predict how molecules will self-assemble, which is crucial for designing materials with specific nanostructures, like organic thin films for transistors.

Predictive Modeling for Structure-Property Relationships: By creating computational libraries of virtual derivatives of this compound and calculating their properties, researchers can use machine learning and quantitative structure-activity relationship (QSAR) models to identify promising candidates for specific applications before committing to costly and time-consuming synthesis. nih.gov This synergy between computational prediction and experimental validation will be key to unlocking the full potential of this molecular scaffold. researchgate.net

Exploration of New Material Architectures and Functions

The this compound unit is a versatile building block for a wide range of new material architectures. Its conjugated bithiophene core provides desirable electronic and optical properties, while the carboxylic acid group serves as a critical anchor for creating more complex structures. nih.gov

Future explorations are expected to focus on:

Conducting Polymers and Oligomers: Incorporating the this compound monomer into polymers can lead to new functional materials. The carboxylic acid side chain can be used to tune solubility, influence polymer morphology, and provide sites for post-polymerization modification or for binding to other species, such as metal ions for sensor applications.

Supramolecular Assemblies: The carboxylic acid group is capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures like liquid crystals or gels. numberanalytics.com These ordered assemblies can exhibit enhanced charge transport properties, making them suitable for electronic devices. nih.gov

Fused-Ring Systems: Bithiophenes are important precursors for the synthesis of larger, fused aromatic systems like dithienothiophenes (DTTs). nih.gov Applying these synthetic strategies to this compound could yield novel fused heterocycles with unique electronic properties and potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

The ability to use this molecule as a foundational component for larger, more complex systems is a key area for future materials science research.

Interdisciplinary Research Opportunities

The unique combination of a semiconducting backbone and a versatile chemical handle in this compound creates a wealth of opportunities for interdisciplinary research, bridging chemistry, materials science, biology, and medicine.

Promising areas for collaborative research include:

Bioelectronics and Biosensors: The carboxylic acid group can be used to attach biomolecules (e.g., enzymes, antibodies, DNA) to the bithiophene structure. This could lead to the development of novel biosensors where the electronic properties of the bithiophene change upon binding of a target analyte, allowing for sensitive electronic detection.

Drug Discovery and Medicinal Chemistry: Thiophene-based compounds are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govbohrium.comnih.gov The this compound scaffold could serve as a novel core for the design of new therapeutic agents. Interdisciplinary efforts combining organic synthesis, computational modeling, and biological screening will be essential to explore this potential. researchgate.netresearchgate.net

Functional Surfaces and Interfaces: The carboxylic acid can act as an anchor to bind the molecule to metal oxide surfaces (e.g., TiO₂, ZnO). This is particularly relevant for applications in dye-sensitized solar cells (DSSCs) or as interface modifiers in organic electronic devices to improve charge injection and extraction.

The convergence of expertise from different scientific fields will be crucial for translating the fundamental properties of this compound into innovative technologies and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.